molecular formula C11H14ClN3O3 B14903966 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide

2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide

Cat. No.: B14903966
M. Wt: 271.70 g/mol
InChI Key: JHEWTMUDGGZXSC-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, an amide linkage, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide typically involves the reaction of 2-chloro-4-nitroaniline with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-chlorophenyl derivatives.

    Reduction: Formation of 2-((2-amino-4-chlorophenyl)amino)-N-ethylpropanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the amide and ethyl groups.

    N-ethylpropanamide: Contains the amide and ethyl groups but lacks the chloro and nitro groups.

    2-((2-Chloro-4-nitrophenyl)amino)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

2-((2-Chloro-4-nitrophenyl)amino)-N-ethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-(2-chloro-4-nitroanilino)-N-ethylpropanamide

InChI

InChI=1S/C11H14ClN3O3/c1-3-13-11(16)7(2)14-10-5-4-8(15(17)18)6-9(10)12/h4-7,14H,3H2,1-2H3,(H,13,16)

InChI Key

JHEWTMUDGGZXSC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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